Cas no 41337-83-1 (6-(Hydroxymethyl)pyridine-2-carboxamide)

6-(Hydroxymethyl)pyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 6-(Hydroxymethyl)picolinamide
- 1-Pyrrolidinecarboxylicacid,3-amino-4-hydroxy-,1,1-dimethylethylester,cis-(9CI)
- 6-(Hydroxymethyl)picolimide
- 6-(HYDROXYMETHYL)PYRIDINE-2-CARBOXAMIDE
- SB54007
- DB-229444
- MFCD09991807
- CS-W004165
- 2-Carboxamide-6-(hydroxymethyl)pyridine
- 41337-83-1
- UMCXCEKIEZBYHD-UHFFFAOYSA-N
- DTXSID40565360
- AKOS006310395
- SCHEMBL2829094
- 6-hydroxymethyl-2-pyridinecarboxamide
- 6-(hydroxymethyl)-2-pyridinecarboxamide;2-pyridinecarboxamide, 6-(hydroxymethyl)-;
- TS-02022
- SY239741
- 6-(Hydroxymethyl)pyridine-2-carboxamide
-
- MDL: MFCD09991807
- インチ: InChI=1S/C7H8N2O2/c8-7(11)6-3-1-2-5(4-10)9-6/h1-3,10H,4H2,(H2,8,11)
- InChIKey: UMCXCEKIEZBYHD-UHFFFAOYSA-N
- SMILES: NC(C1=CC=CC(CO)=N1)=O
計算された属性
- 精确分子量: 152.058577502g/mol
- 同位素质量: 152.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.8
- トポロジー分子極性表面積: 76.2Ų
じっけんとくせい
- 密度みつど: 1.321±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: 可溶性(100 g/l)(25ºC)、
6-(Hydroxymethyl)pyridine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 067699-250mg |
6-(Hydroxymethyl)pyridine-2-carboxamide |
41337-83-1 | 97% | 250mg |
£220.00 | 2022-03-01 | |
eNovation Chemicals LLC | D765160-5g |
2-Carboxamide-6-(hydroxymethyl)pyridine |
41337-83-1 | 95% | 5g |
$100 | 2024-06-06 | |
Chemenu | CM174312-5g |
6-(Hydroxymethyl)pyridine-2-carboxamide |
41337-83-1 | 95% | 5g |
$1597 | 2021-08-05 | |
Alichem | A029169111-1g |
6-(Hydroxymethyl)pyridine-2-carboxamide |
41337-83-1 | 95% | 1g |
$1685.00 | 2023-09-01 | |
TRC | A423015-50mg |
6-(Hydroxymethyl)pyridine-2-carboxamide |
41337-83-1 | 50mg |
$ 185.00 | 2022-06-08 | ||
Matrix Scientific | 084208-1g |
6-(Hydroxymethyl)pyridine-2-carboxamide, 97% |
41337-83-1 | 97% | 1g |
$487.00 | 2023-09-08 | |
abcr | AB291380-5g |
6-(Hydroxymethyl)pyridine-2-carboxamide; . |
41337-83-1 | 5g |
€134.00 | 2024-04-17 | ||
1PlusChem | 1P00CN6L-5g |
2-Carboxamide-6-(hydroxymethyl)pyridine |
41337-83-1 | 98% | 5g |
$42.00 | 2025-02-26 | |
Aaron | AR00CNEX-250mg |
2-Carboxamide-6-(hydroxymethyl)pyridine |
41337-83-1 | 98% | 250mg |
$9.00 | 2025-01-24 | |
Aaron | AR00CNEX-5g |
2-Carboxamide-6-(hydroxymethyl)pyridine |
41337-83-1 | 98% | 5g |
$46.00 | 2025-01-24 |
6-(Hydroxymethyl)pyridine-2-carboxamide 関連文献
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
6-(Hydroxymethyl)pyridine-2-carboxamideに関する追加情報
6-(Hydroxymethyl)pyridine-2-carboxamide: A Comprehensive Overview
6-(Hydroxymethyl)pyridine-2-carboxamide, also known by its CAS registry number 41337-83-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique properties and potential applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities and structural versatility.
The molecular structure of 6-(Hydroxymethyl)pyridine-2-carboxamide consists of a pyridine ring with a hydroxymethyl group at the 6-position and a carboxamide group at the 2-position. This arrangement imparts the molecule with both hydrophilic and hydrophobic characteristics, making it suitable for various chemical reactions and biological interactions. The compound's IUPAC name reflects its structural composition, emphasizing the substitution pattern on the pyridine ring.
Recent studies have highlighted the potential of 6-(Hydroxymethyl)pyridine-2-carboxamide as a precursor in the synthesis of bioactive molecules, particularly in drug discovery programs targeting specific enzyme inhibitors or receptor modulators. Researchers have explored its ability to act as a scaffold for constructing more complex structures with enhanced pharmacokinetic profiles.
In terms of physical properties, 6-(Hydroxymethyl)pyridine-2-carboxamide is typically a crystalline solid with a melting point in the range of 150°C to 180°C, depending on the purity and preparation method. Its solubility in common solvents such as water, ethanol, and dichloromethane has been characterized, which is crucial for its application in various chemical processes.
The synthesis of 6-(Hydroxymethyl)pyridine-2-carboxamide can be achieved through several routes, including nucleophilic substitution, condensation reactions, or catalytic coupling methods. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is particularly valuable for stereochemistry-dependent applications.
One of the most promising areas of research involving 6-(Hydroxymethyl)pyridine-2-carboxamide is its role in medicinal chemistry. Scientists have investigated its ability to inhibit key enzymes involved in metabolic pathways, such as kinases or proteases, which are implicated in various diseases including cancer and neurodegenerative disorders.
In addition to its pharmacological applications, 6-(Hydroxymethyl)pyridine-2-carboxamide has been explored for its potential in materials science. Its ability to form coordination complexes with metal ions has led to studies on its use as a ligand in catalysis or as a building block for metal-organic frameworks (MOFs). These applications leverage the compound's structural flexibility and functional group diversity.
The environmental impact and safety profile of 6-(Hydroxymethyl)pyridine-2-carboxamide have also been subjects of recent research. Studies on its biodegradation rates and toxicity levels aim to ensure that its use in industrial or therapeutic contexts aligns with sustainability goals and regulatory standards.
In conclusion, 6-(Hydroxymethyl)pyridine-2-carboxamide, CAS No.41337-83-1, stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with ongoing advancements in synthetic methodologies and biological studies, position it as a valuable tool for future innovations in science and technology.
41337-83-1 (6-(Hydroxymethyl)pyridine-2-carboxamide) Related Products
- 97310-93-5(6-Carbamoyl-pyridine-2-carboxylic Acid)
- 113744-24-4(Pyridine, 2-(4-bromophenyl)-5-methyl-)
- 1142209-40-2(3-(5-{(3-Chlorophenyl)aminocarbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid)
- 778-73-4(6-fluoro-2,3,4,9-tetrahydro-1H-Pyrido[3,4-b]indol-1-one)
- 443973-35-1((5E)-5-(2-ethoxyphenyl)methylidene-2-4-(2-nitrophenyl)piperazin-1-yl-4,5-dihydro-1,3-thiazol-4-one)
- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)
- 6449-46-3(1-Propanamine,2-(phenylmethoxy)-)
- 41926-03-8(5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazol-7-amine)
- 1369135-49-8(1-(6-methylpyridin-2-yl)cyclopentane-1-carboxylic acid)
- 1207034-95-4(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide)
